2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran: Technical Monograph
2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran: Technical Monograph
This guide details the technical profile, synthesis, and applications of 2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran , a critical bicyclic intermediate in medicinal chemistry.
Part 1: Identity & Physicochemical Profile
This compound is the ethylene acetal derivative of 2,3-dihydrobenzofuran-2-carboxaldehyde . It serves as a stable, masked aldehyde precursor, essential for synthesizing imidazoline-based
| Property | Data |
| Chemical Name | 2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran |
| CAS Number | Not Widely Listed (Research Intermediate)* |
| Related CAS | Parent Aldehyde: 55745-70-5 (Isomer: 5-CHO); Furan Analog: 1708-41-4 |
| InChIKey | RFLDIRUTBNCJSY-UHFFFAOYSA-N |
| Molecular Formula | |
| Molecular Weight | 192.21 g/mol |
| Structure | Bicyclic system: Benzene fused to 2,3-dihydrofuran; C2 substituted with 1,3-dioxolane. |
| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water. |
| Stability | Acid-labile (acetal hydrolysis); stable under basic/neutral conditions. |
*Note: While the specific CAS for this acetal is not standard in commercial catalogs, it is identified via the InChIKey in chemical databases. Researchers typically synthesize it in situ or isolate it as a precursor to 2-formyl-2,3-dihydrobenzofuran.
Part 2: Synthetic Methodologies
The synthesis of this core requires constructing the dihydrobenzofuran ring followed by acetal protection. The Allyl Phenol Cyclization Route is the industry standard for high-yield access.
Core Synthesis: Oxidative Cyclization Route
Step 1: 2-Allylphenol Cyclization The formation of the dihydrobenzofuran ring is achieved via iodocyclization or metal-catalyzed cyclization of 2-allylphenol.
-
Reagents:
, , (or ). -
Mechanism: Electrophilic activation of the alkene by iodine triggers nucleophilic attack by the phenolic oxygen (5-exo-trig), yielding 2-iodomethyl-2,3-dihydrobenzofuran.
-
Substitution: The iodide is displaced by hydroxide (via acetate and hydrolysis) to form 2-hydroxymethyl-2,3-dihydrobenzofuran .
Step 2: Oxidation to Aldehyde The alcohol is oxidized to 2,3-dihydrobenzofuran-2-carboxaldehyde .
-
Protocol: Swern Oxidation (
, , , ) or Dess-Martin Periodinane (DMP). -
Critical Control: The aldehyde is prone to racemization and oxidation to the acid; immediate protection is recommended.
Step 3: Acetal Protection Conversion to the target 2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran .
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Reagents: Ethylene glycol (1.5 eq), p-Toluenesulfonic acid (pTsOH, cat.), Benzene or Toluene.
-
Setup: Dean-Stark trap to remove water.
-
Yield: Typically 85-92%.
Visualization: Synthetic Pathway
Caption: Step-wise synthesis from 2-allylphenol via iodocyclization and acetalization.
Part 3: Applications in Drug Discovery
This compound is a "masked" electrophile. The acetal group protects the sensitive aldehyde during harsh coupling reactions, allowing for the modular assembly of adrenergic ligands.
1. Precursor to Imidazoline Ligands (Efaroxan/Idazoxan Class)
The primary utility is in synthesizing
-
Deprotection: Acidic hydrolysis (
) releases the reactive aldehyde. -
Heterocycle Formation: Reaction with ethylenediamine followed by oxidation (e.g., with NBS or
) yields the 2-imidazoline ring. -
Significance: This scaffold provides high affinity for
-imidazoline binding sites when C2 is functionalized.
2. Chiral Building Block
If synthesized via asymmetric catalysis (e.g., using chiral Co-salen complexes during cyclization), the resulting acetal preserves the C2 stereocenter. This is vital for studying the stereospecific binding of benzofuran derivatives to monoamine receptors.
Visualization: Drug Discovery Workflow
Caption: Divergent synthesis from the acetal core to bioactive imidazoline and benzofuran scaffolds.
Part 4: Handling & Stability Protocol
Storage:
-
Temperature: Store at -20°C.
-
Atmosphere: Inert gas (Argon/Nitrogen) is recommended to prevent auto-oxidation of the dihydrofuran ring.
-
Sensitivity: Highly sensitive to aqueous acid. Spontaneous hydrolysis to the aldehyde occurs at pH < 4.
Quality Control (NMR Profile):
-
NMR (CDCl
): Look for the acetal proton doublet at ppm. The dioxolane protons appear as multiplets around ppm. The dihydrobenzofuran (C3) diastereotopic protons appear around ppm. -
NMR: Distinct acetal carbon signal at
ppm.
References
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PubChem Compound Summary. "2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran (CID 130803030)." National Center for Biotechnology Information.Link
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Mayer, P., et al. "A new efficient synthesis of efaroxan." Bioorganic & Medicinal Chemistry Letters, 9(20), 3021-3022, 1999. (Describes the dihydrobenzofuran ring formation for imidazoline ligands). Link
-
Organic Chemistry Portal. "Synthesis of 2,3-Dihydrobenzofurans." (Comprehensive review of cyclization methodologies). Link
-
ChemicalBook. "2-(1,3-Dioxolan-2-yl)furan (Furan Analog CAS 1708-41-4)." (Reference for acetal stability and properties). Link
